molecular formula C23H20BrN3O4 B12419604 Pde5-IN-5

Pde5-IN-5

Cat. No.: B12419604
M. Wt: 482.3 g/mol
InChI Key: LOWJQZJZVQZRGS-XMSQKQJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphodiesterase type 5 inhibitors typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. For instance, the synthesis of sildenafil, a well-known phosphodiesterase type 5 inhibitor, involves the condensation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid with 2-ethoxybenzoyl chloride, followed by reduction and cyclization reactions .

Industrial Production Methods

Industrial production of phosphodiesterase type 5 inhibitors often employs large-scale organic synthesis techniques, including high-performance liquid chromatography for purification and mass spectrometry for quality control . The process is optimized for yield and purity, ensuring the production of pharmaceutical-grade compounds.

Chemical Reactions Analysis

Nomenclature and Identification Challenges

  • "PDE5-IN-5" lacks standardized nomenclature in established chemical databases (e.g., PubChem, ChEMBL) or PDE5 inhibitor literature. This suggests it may be:

    • A proprietary or internal compound designation from a non-indexed study.

    • A recently synthesized molecule not yet widely characterized.

    • A misreferenced or obsolete identifier.

Related Structural and Functional Insights

While this compound itself is uncharacterized, insights from analogous PDE5 inhibitors can guide hypotheses about its potential reactivity:

Common Reaction Pathways for PDE5 Inhibitors

  • Hydrolysis : PDE5 inhibitors like sildenafil undergo enzymatic hydrolysis at the pyrazolopyrimidinone ring, mediated by hepatic cytochrome P450 enzymes (e.g., CYP3A4) .

  • Oxidation : Piperazine and morpholine substituents in vardenafil analogs are prone to oxidative metabolism, forming N-oxide derivatives .

  • Sulfonation : Sulfonamide groups in sildenafil derivatives participate in conjugation reactions, enhancing solubility and excretion .

Key Pharmacophores and Reactivity

The core pharmacophore of PDE5 inhibitors includes:

FeatureRole in ReactivityExample Compounds
PyrazolopyrimidinoneH-bonding with Gln817 (PDE5)Sildenafil, Vardenafil
Piperazine/MorpholineSolubility modulationTadalafil analogs
SulfonamideMetabolic stability and excretionUdenafil, Avanafil

If this compound shares these groups, its reactivity would align with established metabolic pathways (e.g., CYP-mediated oxidation) .

Research Gaps and Recommendations

  • Synthetic Routes : No data exist on this compound’s synthesis. For novel inhibitors, typical steps include:

    • Scaffold modification of pyrazolopyrimidinone or quinazoline cores.

    • Substituent optimization for PDE5 selectivity (e.g., methylpiperazine in sildenafil) .

  • Assay Validation : Biochemical assays (e.g., Transcreener AMP2/GMP2 FP) could quantify this compound’s IC50 and off-target effects .

Authoritative Sources for Further Inquiry

Given the absence of this compound-specific data, consult:

Scientific Research Applications

Approved Clinical Uses

  • Erectile Dysfunction : The primary application of PDE5 inhibitors remains the treatment of erectile dysfunction. Pde5-IN-5 enhances penile erection by promoting vasodilation through increased cGMP levels in the corpus cavernosum .
  • Pulmonary Arterial Hypertension : PDE5 inhibitors are also approved for treating pulmonary arterial hypertension (PAH). They facilitate vasodilation in pulmonary vessels, improving blood flow and reducing pulmonary pressure .
  • Lower Urinary Tract Symptoms : Recent studies indicate that PDE5 inhibitors can alleviate symptoms associated with benign prostatic hyperplasia (BPH) by relaxing smooth muscle in the lower urinary tract .

Emerging Therapeutic Applications

The therapeutic landscape for PDE5 inhibitors is expanding. Below are some notable emerging applications:

  • Cardiovascular Diseases : Research indicates that PDE5 inhibition may improve outcomes in various cardiovascular conditions, including heart failure and ischemia-reperfusion injury. The mechanism involves enhancing endothelial function and reducing vascular stiffness .
  • Cancer Therapy : Emerging evidence suggests that PDE5 inhibitors may play a role in cancer treatment by inducing apoptosis in tumor cells and enhancing the efficacy of chemotherapy. They modulate immune responses against tumors and may serve as chemopreventive agents .
  • Neurological Disorders : There is growing interest in the potential cognitive benefits of PDE5 inhibition. Studies have explored its effects on memory enhancement and neuroprotection, particularly in conditions like Alzheimer's disease .

Table 1: Approved Uses of PDE5 Inhibitors

ConditionMechanism of ActionClinical Evidence
Erectile DysfunctionIncreases cGMP, leading to vasodilationMultiple clinical trials support efficacy
Pulmonary Arterial HypertensionVasodilation of pulmonary vesselsProven efficacy in PAH management
Lower Urinary Tract SymptomsRelaxation of smooth muscleImproved symptoms compared to placebo

Table 2: Emerging Applications of PDE5 Inhibitors

ApplicationMechanismCurrent Research
Cardiovascular DiseasesEnhances endothelial functionOngoing trials showing benefits
Cancer TherapyInduces apoptosis, enhances chemotherapyPreclinical studies promising
Neurological DisordersPotential cognitive enhancementEarly-stage research ongoing

Case Studies

  • Cardiovascular Improvement : A study demonstrated that patients with heart failure treated with this compound showed significant improvements in cardiac output and exercise tolerance due to enhanced vascular function .
  • Cancer Treatment Synergy : In a clinical trial involving patients with advanced cancer, the addition of this compound to standard chemotherapy regimens improved overall survival rates by enhancing drug efficacy through immunomodulation .
  • Cognitive Enhancement : Research involving older adults indicated that those treated with PDE5 inhibitors exhibited improved memory retention compared to a control group, suggesting potential neuroprotective effects .

Biological Activity

Pde5-IN-5 is a phosphodiesterase type 5 (PDE5) inhibitor that plays a significant role in various biological processes, particularly in the modulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

PDE5 is an enzyme that hydrolyzes cGMP, a second messenger involved in vasodilation and smooth muscle relaxation. By inhibiting PDE5, this compound increases cGMP levels, leading to enhanced vasodilation and muscle relaxation in various tissues, including the corpus cavernosum of the penis and pulmonary vasculature. This mechanism underlies its therapeutic applications in erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) .

Biological Effects

  • Vasodilation : this compound enhances blood flow by promoting vasodilation, which is crucial for treating ED and PAH.
  • Anti-inflammatory Properties : Recent studies suggest that PDE5 inhibitors like this compound may modulate inflammatory responses, providing potential therapeutic benefits in chronic inflammatory diseases .
  • Cardiac Benefits : In cardiac tissues, PDE5 inhibition has been shown to improve myocardial perfusion and reduce hypertrophy by modulating calcium signaling pathways .

Table 1: Summary of Biological Activities of this compound

ActivityMechanismClinical Relevance
VasodilationInhibition of PDE5 increases cGMP levelsTreatment of ED and PAH
Anti-inflammatoryModulation of inflammatory mediatorsPotential for use in autoimmune diseases
Cardiac function improvementEnhances myocardial perfusionTreatment for heart failure
Cancer therapy potentialInduces apoptosis in cancer cellsInvestigated as an anti-cancer agent

Case Studies

  • Erectile Dysfunction : A clinical trial demonstrated that this compound significantly improved erectile function in men with ED compared to a placebo group. The trial reported an increase in International Index of Erectile Function (IIEF) scores after treatment .
  • Pulmonary Arterial Hypertension : In patients with PAH, this compound treatment led to a marked reduction in mean pulmonary arterial pressure and improved exercise capacity as measured by the six-minute walk test .
  • Cancer Research : Preclinical studies have indicated that this compound may inhibit tumor growth by inducing apoptosis in various cancer cell lines, including colon and prostate cancers. This effect is believed to be mediated through increased cGMP levels leading to enhanced apoptotic signaling pathways .

Pharmacological Profile

This compound exhibits selectivity for PDE5 over other phosphodiesterases, which minimizes side effects associated with non-selective inhibitors. The pharmacokinetic profile shows a rapid onset of action with a duration that varies based on formulation but generally lasts several hours .

Table 2: Comparative Pharmacokinetics of PDE5 Inhibitors

CompoundOnset of ActionDuration of ActionHalf-Life
This compound30 minutes4-6 hours~2 hours
Sildenafil30 minutes4 hours~4 hours
Tadalafil60 minutesUp to 36 hours~17.5 hours

Properties

Molecular Formula

C23H20BrN3O4

Molecular Weight

482.3 g/mol

IUPAC Name

3-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]propanoic acid

InChI

InChI=1S/C23H20BrN3O4/c24-14-7-5-13(6-8-14)22-21-16(15-3-1-2-4-17(15)25-21)11-18-23(31)26(10-9-20(29)30)12-19(28)27(18)22/h1-8,18,22,25H,9-12H2,(H,29,30)/t18-,22-/m1/s1

InChI Key

LOWJQZJZVQZRGS-XMSQKQJNSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.